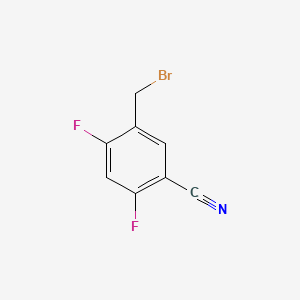

5-(Bromomethyl)-2,4-difluorobenzonitrile

Description

BenchChem offers high-quality 5-(Bromomethyl)-2,4-difluorobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Bromomethyl)-2,4-difluorobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(bromomethyl)-2,4-difluorobenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF2N/c9-3-5-1-6(4-12)8(11)2-7(5)10/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSGQNHKKXVLHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C#N)F)F)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379361-23-5 | |

| Record name | 5-(bromomethyl)-2,4-difluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-(Bromomethyl)-2,4-difluorobenzonitrile CAS number and chemical identifiers

Topic: 5-(Bromomethyl)-2,4-difluorobenzonitrile: Technical Guide & Synthetic Utility Document Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

5-(Bromomethyl)-2,4-difluorobenzonitrile (CAS: 1379361-23-5) is a high-value benzylic halide intermediate used extensively in the synthesis of bioactive pharmaceutical ingredients (APIs). Characterized by its highly electrophilic benzylic carbon and the electron-withdrawing influence of the cyano and fluoro substituents, this compound serves as a critical "lynchpin" for installing the 2,4-difluoro-5-cyanobenzyl motif—a pharmacophore frequently observed in kinase inhibitors and androgen receptor antagonists.

This guide provides a comprehensive technical overview of its chemical properties, validated synthesis protocols, downstream applications in medicinal chemistry, and essential safety handling procedures for lachrymatory agents.[1]

Chemical Identity & Physical Properties

| Property | Data |

| Chemical Name | 5-(Bromomethyl)-2,4-difluorobenzonitrile |

| CAS Number | 1379361-23-5 |

| Molecular Formula | C₈H₄BrF₂N |

| Molecular Weight | 232.02 g/mol |

| SMILES | N#CC1=CC(CBr)=C(F)C=C1F |

| Physical State | Crystalline Solid (Low melting point) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |

| Stability | Moisture sensitive; store under inert atmosphere at 2–8°C |

| Hazards | Lachrymator , Skin Corrosive (Cat 1B) |

Synthesis & Mechanistic Insight

The industrial and laboratory-scale preparation of 5-(bromomethyl)-2,4-difluorobenzonitrile relies on the Wohl-Ziegler bromination of its methyl precursor, 2,4-difluoro-5-methylbenzonitrile (CAS: 329314-68-3). This pathway is preferred due to its atom economy and the availability of the starting material.[1]

Validated Synthetic Protocol

-

Reagent: N-Bromosuccinimide (NBS) (1.05 – 1.1 equiv)

-

Initiator: AIBN (Azobisisobutyronitrile) or BPO (Benzoyl Peroxide) (0.05 – 0.1 equiv)

-

Solvent: Carbon Tetrachloride (CCl₄) or Trifluorotoluene (PhCF₃) (Green alternative)

-

Conditions: Reflux (70–80°C) under anhydrous N₂ atmosphere.[1]

Step-by-Step Methodology:

-

Charge: Dissolve 2,4-difluoro-5-methylbenzonitrile in anhydrous PhCF₃ (0.5 M concentration).

-

Activation: Add NBS and the radical initiator (AIBN).

-

Reaction: Heat to reflux.[1][4] The reaction is typically monitored by TLC or HPLC for the consumption of the starting material.[1]

-

Note: The appearance of a succinimide precipitate on the surface often indicates reaction progress.[1]

-

-

Workup: Cool to room temperature. Filter off the succinimide byproduct.[1]

-

Purification: Concentrate the filtrate. The crude residue is often pure enough for the next step.[1] If necessary, recrystallize from heptane/EtOAc or purify via rapid silica plug filtration (avoid prolonged silica exposure due to potential hydrolysis).[1]

Mechanistic Pathway (Radical Chain Reaction)

The reaction proceeds via a free-radical chain mechanism. The electron-deficient nature of the benzene ring (due to -CN and -F groups) deactivates the ring toward electrophilic aromatic substitution, thereby favoring the radical substitution at the benzylic position.

Figure 1: Wohl-Ziegler radical bromination pathway converting the methyl precursor to the benzylic bromide.

Applications in Drug Discovery

The primary utility of 5-(bromomethyl)-2,4-difluorobenzonitrile lies in its ability to introduce the 2,4-difluoro-5-cyanobenzyl moiety. This structural motif is highly valued in medicinal chemistry for two reasons:

-

Metabolic Stability: The fluorine atoms block metabolic hotspots on the aromatic ring, extending the half-life of the drug.[1]

-

Electronic Modulation: The nitrile group provides a handle for hydrogen bonding interactions within enzyme active sites (e.g., cysteine proteases or kinase hinge regions).[1]

Functionalization Workflow

The benzylic bromide is a potent electrophile, susceptible to S_N2 displacement by various nucleophiles. The most common downstream transformation is the conversion to the benzylamine derivative (CAS: 2097912-81-5), a key intermediate for amide coupling.

Key Transformations:

-

Azidation: Reaction with NaN₃ in DMF to form the benzyl azide.[1]

-

Reduction: Staudinger reduction (PPh₃/H₂O) or catalytic hydrogenation to yield the primary amine.[1]

-

Heterocycle Formation: Direct alkylation of pyrazoles, imidazoles, or piperazines.[1]

Figure 2: Divergent synthesis pathways utilizing the benzylic bromide core for medicinal chemistry applications.

Handling, Safety, and Stability

Warning: Benzylic bromides are potent lachrymators (tear gas agents) and skin irritants.[1] Strict adherence to safety protocols is mandatory.

Safety Protocols

-

Engineering Controls: All operations must be performed inside a certified chemical fume hood.

-

PPE: Wear double nitrile gloves, safety goggles, and a lab coat.[1] A face shield is recommended during scale-up.

-

Spill Management: Treat spills with 5% aqueous sodium thiosulfate or dilute ammonia to quench the alkylating potential before cleanup.[1]

Stability & Storage

-

Hydrolysis Risk: The C-Br bond is susceptible to hydrolysis by atmospheric moisture, liberating HBr and forming the benzyl alcohol.[1]

-

Storage: Store in a tightly sealed container, preferably under Argon or Nitrogen, at refrigerated temperatures (2–8°C).

-

Transport: Cold-chain transportation is recommended to maintain purity (95%+).

References

-

BLD Pharm. (n.d.).[1][5] 5-(Bromomethyl)-2,4-difluorobenzonitrile Product Datasheet. Retrieved from

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CAS 1379361-23-5. Retrieved from

-

Sigma-Aldrich. (n.d.).[1] General Procedures for Wohl-Ziegler Bromination. Retrieved from

-

ChemicalBook. (2025).[1] 2,4-Difluoro-5-methylbenzonitrile (Precursor) Properties. Retrieved from [1]

-

BenchChem. (2025).[1] Synthesis of Fluorinated Benzonitrile Derivatives. Retrieved from

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. 149489-14-5|2,4-Difluoro-3-formylbenzonitrile|BLD Pharm [bldpharm.com]

- 3. 329314-68-3 CAS MSDS (Benzonitrile, 2,4-difluoro-5-methyl- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2097912-81-5|5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride|BLD Pharm [bldpharm.com]

The Strategic Deployment of 5-(Bromomethyl)-2,4-difluorobenzonitrile in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Imperative for Precision in Drug Design

In the landscape of contemporary drug discovery, the demand for molecular scaffolds that offer both structural novelty and enhanced pharmacokinetic profiles is unceasing. Among the myriad of chemical building blocks available to the medicinal chemist, those incorporating fluorine atoms have garnered significant attention for their ability to modulate key drug-like properties. The strategic introduction of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. This guide provides an in-depth technical overview of 5-(Bromomethyl)-2,4-difluorobenzonitrile, a highly versatile and reactive intermediate, and elucidates its pivotal role in the synthesis of next-generation therapeutic agents, with a particular focus on the development of kinase inhibitors.

Molecular Attributes and Synthetic Utility of 5-(Bromomethyl)-2,4-difluorobenzonitrile

5-(Bromomethyl)-2,4-difluorobenzonitrile (CAS No. 1379361-23-5) is a trifunctional aromatic compound featuring a reactive bromomethyl group, a synthetically versatile nitrile moiety, and two fluorine atoms that impart unique electronic properties to the benzene ring.[1] This combination of functional groups makes it an exceptionally valuable synthon for the construction of complex molecular architectures.

Key Molecular Features:

-

Bromomethyl Group: This benzylic bromide is a potent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. This reactivity is the cornerstone of its utility in attaching the difluorobenzonitrile scaffold to a variety of molecular cores.

-

Difluorinated Benzene Ring: The two fluorine atoms exert a strong electron-withdrawing effect, which influences the reactivity of the entire molecule. This fluorination pattern is often sought after in medicinal chemistry to enhance metabolic stability by blocking potential sites of oxidative metabolism. Furthermore, fluorine can participate in favorable protein-ligand interactions, thereby increasing binding affinity.

-

Nitrile Group: The cyano moiety is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form various heterocyclic systems. This allows for further structural diversification of the final drug candidate.

The interplay of these functional groups allows for a modular and convergent approach to the synthesis of complex drug-like molecules. The bromomethyl group serves as the primary reactive handle for conjugation, while the difluorobenzonitrile core acts as a key pharmacophoric element.

Case Study: Synthesis of Potent Tropomyosin Receptor Kinase (TRK) Inhibitors

A compelling example of the strategic application of 5-(Bromomethyl)-2,4-difluorobenzonitrile is found in the synthesis of novel Tropomyosin Receptor Kinase (TRK) inhibitors. TRK proteins are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[2] Dysregulation of TRK signaling, often through chromosomal rearrangements leading to gene fusions, is an oncogenic driver in a wide range of cancers.[2][3] Consequently, the development of potent and selective TRK inhibitors has become a major focus in oncology drug discovery.[4][5]

A recent patent application (WO 2021/130136 A1) details the synthesis of a series of potent TRK inhibitors, wherein 5-(Bromomethyl)-2,4-difluorobenzonitrile serves as a key building block. The synthetic strategy hinges on the nucleophilic substitution of the bromide by a suitably functionalized heterocyclic amine.

Synthetic Workflow for a TRK Inhibitor Intermediate

The following diagram illustrates the key synthetic transformation involving 5-(Bromomethyl)-2,4-difluorobenzonitrile in the construction of a TRK inhibitor backbone.

Caption: General reaction scheme for the synthesis of a TRK inhibitor intermediate.

Detailed Experimental Protocol

The following is a representative experimental protocol adapted from the aforementioned patent for the synthesis of a key intermediate:

Synthesis of 5-(((3-(1H-pyrazol-1-yl)pyrazolo[3,4-d]pyrimidin-4-yl)amino)methyl)-2,4-difluorobenzonitrile

-

Reaction Setup: To a solution of 3-(1H-pyrazol-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

-

Addition of Electrophile: To the stirred suspension, add a solution of 5-(Bromomethyl)-2,4-difluorobenzonitrile (1.1 eq) in DMF.

-

Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 4 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and pour into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

-

Purification: The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the desired product as a solid.

This synthetic step highlights the efficiency and selectivity of the nucleophilic substitution reaction, enabled by the high reactivity of the benzylic bromide. The choice of a non-nucleophilic base like potassium carbonate is crucial to prevent side reactions.

Broader Applications in Medicinal Chemistry

The utility of 5-(Bromomethyl)-2,4-difluorobenzonitrile extends beyond the realm of TRK inhibitors. Its inherent reactivity and the desirable properties of the difluorobenzonitrile moiety make it an attractive building block for a variety of therapeutic targets.

Potential in Central Nervous System (CNS) Drug Discovery

The ability of fluorine to enhance blood-brain barrier permeability makes fluorinated compounds particularly interesting for the development of CNS-active drugs. The difluorobenzonitrile scaffold can be incorporated into molecules targeting a range of CNS receptors and enzymes. The reactive bromomethyl group allows for the attachment of this scaffold to various CNS-privileged cores.

Versatility in Kinase Inhibitor Synthesis

The development of kinase inhibitors remains a cornerstone of modern oncology.[3] The difluorobenzonitrile group can serve as a key pharmacophore, engaging in hydrogen bonding or other favorable interactions within the ATP-binding pocket of various kinases. The modular nature of syntheses involving 5-(Bromomethyl)-2,4-difluorobenzonitrile allows for the rapid generation of focused libraries of kinase inhibitors for structure-activity relationship (SAR) studies.

Data Summary

| Property | Value | Source |

| CAS Number | 1379361-23-5 | [1] |

| Molecular Formula | C₈H₄BrF₂N | [1] |

| Molecular Weight | 232.02 g/mol | [1] |

| Appearance | White to off-white solid | Supplier Data |

| Primary Application | Synthetic Intermediate in Medicinal Chemistry | [1] |

Conclusion: A Strategic Asset in the Chemist's Toolbox

5-(Bromomethyl)-2,4-difluorobenzonitrile has emerged as a powerful and versatile building block in medicinal chemistry. Its trifunctional nature, combining a reactive electrophilic handle with a metabolically robust and pharmacophorically relevant difluorinated aromatic core, provides a streamlined and efficient platform for the synthesis of complex and potent therapeutic agents. The successful application of this intermediate in the development of novel TRK inhibitors underscores its significant potential. As the demand for drug candidates with optimized properties continues to grow, the strategic deployment of precisely functionalized building blocks like 5-(Bromomethyl)-2,4-difluorobenzonitrile will undoubtedly play an increasingly critical role in the future of drug discovery.

References

- Google Patents. CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.

- Google Patents.

- Google Patents. US10709691B2 - Pharmaceutical dosage forms.

-

ResearchGate. Synthesis and Reactions of Pyrido[2,1‐a]isoquinolin‐4‐yl Formimidate Derivatives and Antimicrobial Activities of Isolated Products. [Link]

-

ResearchGate. A novel synthesis of isoquinolone derivatives. [Link]

- Google Patents.

- Google Patents. WO2012071684A1 - Heterocyclic derivates,preparation processes and medical uses thereof.

-

PubMed. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers. [Link]

-

PubMed Central. Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. [Link]

-

The Development of TRK Inhibitors. [Link]

-

PubMed. Novel synthesis of isoquinolines using isobenzofuran-nitrile Diels-Alder reactions. [Link]

-

PubMed Central. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. [Link]

-

R Discovery. Research Progress on Small Molecules Inhibitors Targeting TRK Kinases. [Link]

-

ResearchGate. Identification of 18F TRACK, a Fluorine-18-Labeled Tropomyosin Receptor Kinase (Trk) Inhibitor for PET Imaging. [Link]

-

PubMed. Discovery of the Next-Generation Pan-TRK Kinase Inhibitors for the Treatment of Cancer. [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

- Google Patents. CN100457721C - Production process of 2,4-difluorobenzonitrile.

-

MDPI. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. [Link]

Sources

- 1. Buy 4-(Bromomethyl)-2-fluorobenzonitrile | 222978-03-2 [smolecule.com]

- 2. Solvent-free Sonogashira coupling reaction viahigh speed ball milling - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pd/Cu-Catalyzed Enantioselective Sequential Heck/Sonogashira Coupling: Asymmetric Synthesis of Oxindoles Containing Trifluoromethylated Quaternary Stereogenic Centers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Structural Analysis of Fluorinated Benzonitrile Intermediates

Abstract

Fluorinated benzonitrile intermediates are a cornerstone of modern medicinal chemistry and materials science.[1] The strategic incorporation of fluorine atoms into the benzonitrile scaffold can profoundly influence a molecule's physicochemical properties, including its metabolic stability, binding affinity, and electronic characteristics.[1][2][3] Consequently, a precise understanding of the three-dimensional structure of these intermediates is paramount for rational drug design and the development of novel materials. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key analytical techniques employed for the structural elucidation of fluorinated benzonitriles. We will delve into the theoretical principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray diffraction, and computational modeling. This guide is designed to be a practical resource, offering not only theoretical insights but also actionable experimental protocols and data interpretation strategies.

The Significance of Fluorinated Benzonitriles in Scientific Research

The introduction of fluorine into organic molecules has become a powerful strategy in drug discovery.[2][3] It is estimated that over 20% of all pharmaceutical compounds contain fluorine.[4] This is due to the unique properties that fluorine imparts, such as increased metabolic stability and enhanced binding interactions with biological targets.[1][2] Fluorinated benzonitriles, in particular, are versatile building blocks in the synthesis of a wide array of therapeutic agents and functional materials.[5] Their utility stems from the combined electronic effects of the fluorine atom and the cyano group, which can be leveraged to fine-tune molecular properties. A thorough structural characterization of these intermediates is therefore a critical step in understanding their reactivity and potential applications.

Core Analytical Techniques for Structural Elucidation

A multi-faceted approach, combining spectroscopic, crystallographic, and computational methods, is typically employed for the comprehensive structural analysis of fluorinated benzonitrile intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Focus on ¹⁹F NMR

NMR spectroscopy is an indispensable tool for characterizing fluorine-containing compounds.[4] The ¹⁹F nucleus possesses favorable properties for NMR analysis, including a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive NMR nucleus.[6][7]

¹⁹F NMR offers several advantages for the analysis of fluorinated benzonitriles:

-

High Sensitivity: The ¹⁹F nucleus is nearly as sensitive as the ¹H nucleus, allowing for the acquisition of high-quality spectra from small sample quantities.[6][7]

-

Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a much wider range (over 400 ppm) compared to ¹H NMR, which minimizes signal overlap and simplifies spectral interpretation, even in complex molecules.[6][8]

-

Sensitivity to the Local Environment: The ¹⁹F chemical shift is exquisitely sensitive to changes in the electronic environment, providing valuable information about molecular structure and conformation.[7]

-

Spin-Spin Coupling: ¹⁹F nuclei couple with other nuclei, including ¹H, ¹³C, and other ¹⁹F nuclei, providing crucial connectivity information for structure elucidation.[6]

Objective: To obtain a high-resolution ¹⁹F NMR spectrum of a fluorinated benzonitrile sample.

Materials:

-

Fluorinated benzonitrile sample (5-25 mg)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)[9]

-

NMR tube and cap

-

Pasteur pipette and glass wool

-

Internal standard (optional, e.g., trifluorotoluene)[10]

Procedure:

-

Sample Dissolution: Accurately weigh 5-25 mg of the fluorinated benzonitrile and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean vial.[10]

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube.

-

Internal Standard (Optional): If precise chemical shift referencing is required, add a small amount of an internal standard.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

-

Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate acquisition parameters for ¹⁹F NMR, including the spectral width, acquisition time, and number of scans.

-

-

Data Acquisition and Processing:

-

Acquire the free induction decay (FID).

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum and perform baseline correction.

-

Reference the chemical shift scale to the internal standard or a known solvent peak.

-

Diagram of the ¹⁹F NMR Workflow:

Caption: Workflow for ¹⁹F NMR analysis.

The interpretation of ¹⁹F NMR spectra involves analyzing three key parameters:

| Parameter | Information Provided | Typical Range for Fluorinated Benzonitriles |

| Chemical Shift (δ) | The electronic environment of the fluorine atom. | -100 to -170 ppm (relative to CFCl₃) |

| Integration | The relative number of fluorine atoms giving rise to a particular signal. | Proportional to the number of equivalent ¹⁹F nuclei |

| Coupling Constant (J) | The connectivity between the fluorine atom and other NMR-active nuclei. | ²JHF: ~5-10 Hz, ³JHF: ~5-15 Hz, ⁴JHF: ~0-5 Hz, ³JFF: ~20 Hz |

Table 1: Key Parameters in ¹⁹F NMR Spectroscopy

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule.[5][8][11] This technique provides unambiguous information about bond lengths, bond angles, and the overall molecular conformation, as well as intermolecular interactions in the solid state.[12]

The primary bottleneck in single-crystal X-ray diffraction is obtaining high-quality single crystals suitable for analysis.[5] For fluorinated benzonitriles, several crystallization techniques can be employed:

-

Slow Evaporation: This is the simplest method, where a saturated solution of the compound is allowed to slowly evaporate, leading to crystal formation.[13][14][15]

-

Vapor Diffusion: A solution of the compound is placed in a sealed container with a more volatile anti-solvent. As the anti-solvent vapor diffuses into the solution, the solubility of the compound decreases, promoting crystallization.[13][14]

-

Slow Cooling: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.[4][15]

Objective: To determine the crystal structure of a fluorinated benzonitrile intermediate.

Procedure:

-

Crystal Growth: Grow single crystals of the fluorinated benzonitrile using one of the methods described above. The ideal crystal should be transparent, have well-defined faces, and be between 0.1 and 0.3 mm in its largest dimension.[1]

-

Crystal Mounting: Carefully select a suitable crystal under a microscope and mount it on a goniometer head.

-

Data Collection:

-

Mount the goniometer head on the diffractometer.

-

Center the crystal in the X-ray beam.

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam.

-

-

Data Processing:

-

Integrate the diffraction spots to obtain their intensities.

-

Apply corrections for factors such as absorption and polarization.

-

-

Structure Solution and Refinement:

Diagram of the X-ray Crystallography Workflow:

Caption: Workflow for single-crystal X-ray diffraction.

Computational Modeling: Density Functional Theory (DFT)

Computational modeling, particularly Density Functional Theory (DFT), has become a powerful tool for complementing experimental data and providing deeper insights into the structural and electronic properties of molecules.[17][18] DFT calculations can be used to:

-

Predict molecular geometries.

-

Calculate NMR chemical shifts and coupling constants.[2][19]

-

Analyze molecular orbitals and electronic properties.

-

Investigate reaction mechanisms and transition states.

The accuracy of DFT calculations is highly dependent on the choice of the functional and basis set.[20][21][22] For fluorinated aromatic compounds, hybrid functionals such as B3LYP often provide a good balance of accuracy and computational cost.[19][23][24] Pople-style basis sets, such as 6-31G(d,p) or larger, are commonly used, with the inclusion of diffuse functions (e.g., 6-31+G(d,p)) being important for describing the lone pairs of fluorine.[19][20][25]

Objective: To predict the optimized geometry and ¹⁹F NMR chemical shifts of a fluorinated benzonitrile.

Software: A quantum chemistry package such as Gaussian, ORCA, or Q-Chem.

Procedure:

-

Input File Preparation:

-

Build an initial 3D structure of the fluorinated benzonitrile molecule.

-

Create an input file specifying the level of theory (functional and basis set), the type of calculation (geometry optimization followed by NMR calculation), the molecular charge, and spin multiplicity.[23]

-

-

Geometry Optimization:

-

Run the geometry optimization calculation. This will find the lowest energy conformation of the molecule.

-

-

Frequency Calculation:

-

Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

-

NMR Calculation:

-

Using the optimized geometry, perform an NMR calculation to predict the isotropic shielding constants for all atoms.

-

-

Chemical Shift Prediction:

-

Convert the calculated shielding constants to chemical shifts by referencing them to the shielding constant of a standard compound (e.g., CFCl₃ for ¹⁹F).

-

Diagram of the Computational Workflow:

Caption: Workflow for DFT-based structural analysis.

Integrated Structural Analysis: A Holistic Approach

The true power of structural analysis lies in the integration of data from multiple techniques. For instance, the crystal structure from X-ray diffraction can serve as an excellent starting point for DFT calculations. The predicted NMR parameters from DFT can then be compared with experimental NMR data to validate the structure and provide a more detailed understanding of its solution-state conformation. This synergistic approach provides a robust and self-validating system for the structural elucidation of fluorinated benzonitrile intermediates.

Conclusion

The structural analysis of fluorinated benzonitrile intermediates is a critical aspect of modern drug discovery and materials science. A combination of ¹⁹F NMR spectroscopy, single-crystal X-ray diffraction, and computational modeling provides a powerful toolkit for elucidating the detailed three-dimensional structures of these important molecules. By understanding the principles and applying the protocols outlined in this guide, researchers can gain valuable insights into the structure-property relationships of fluorinated benzonitriles, thereby accelerating the development of new and improved pharmaceuticals and materials.

References

-

NMR | Fluorine Spectroscopy. (n.d.). Retrieved February 13, 2026, from [Link]

-

The Role of 5-Fluoro-2-hydroxybenzonitrile in Modern Drug Discovery. (2026, January 28). Retrieved February 13, 2026, from [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Retrieved February 13, 2026, from [Link]

-

Gerig, J. T. (2001). Fluorine NMR. Retrieved February 13, 2026, from [Link]

- Staples, R. J. (2025). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 81(10), 895-905.

-

X-ray crystallography - Wikipedia. (n.d.). Retrieved February 13, 2026, from [Link]

- Application Notes and Protocols for Fluorine-19 NMR Experiments. (2025). BenchChem.

- Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. (2015). Acta Crystallographica Section D, 71(1), 135-147.

- How to grow crystals for X-ray crystallography. (2024). IUCrJ, 11(Pt 4), 395-403.

- Bursch, M., Mewes, J.-M., Hansen, A., & Grimme, S. (2022).

- Refinement of X-ray Crystal Structures. (2008). In International Tables for Crystallography (Vol. F, pp. 105-114).

- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2022). Chemical Science, 13(10), 2891-2900.

-

How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester Department of Chemistry. Retrieved February 13, 2026, from [Link]

-

Quantum ESPRESSO TUTORIAL - DFT calculation on a MOLECULE. (2019, May 13). YouTube. Retrieved February 13, 2026, from [Link]

-

Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. (2023, September 8). Medium. Retrieved February 13, 2026, from [Link]

- Bursch, M., Mewes, J.-M., Hansen, A., & Grimme, S. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry.

- Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (2018). The Journal of Organic Chemistry, 83(15), 7990-7995.

-

How to interpret the 19F NMR spectra. (2024, October 9). Quora. Retrieved February 13, 2026, from [Link]

- Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. (2026, January 7).

-

NMR Sample Preparation. (n.d.). University of California, Berkeley. Retrieved February 13, 2026, from [Link]

- Fluorinated Building Blocks in Drug Design: Why They Matter. (2026, January 19). Apollo Scientific.

- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal, 7(2b), 207.

- Fluorine as a key element in modern drug discovery and development. (2018, May 3). LE STUDIUM.

- A beginner's guide to 19F NMR and its role in drug screening. (2023). Canadian Journal of Chemistry, 101(9), 565-575.

-

How to assign a 19F NMR spectrum. (2012, January 26). YouTube. Retrieved February 13, 2026, from [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved February 13, 2026, from [Link]

- Ultrafast 19F MAS NMR. (2022). Journal of Magnetic Resonance, 337, 107172.

- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorin

- Best Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022, April 21). ChemRxiv.

- Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule. (2022). Scientific Reports, 12(1), 1-16.

- Efficient Diffuse Basis Sets for Density Functional Theory. (2010). The Journal of Physical Chemistry A, 114(8), 2992-2997.

-

How to choose a functional and basis set for your DFT calculation. (2024, July 21). YouTube. Retrieved February 13, 2026, from [Link]

- Best Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022, April 5). ChemRxiv.

-

Which Basis Set and Functional to use when? : r/comp_chem. (2023, January 10). Reddit. Retrieved February 13, 2026, from [Link]

Sources

- 1. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 2. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biophysics.org [biophysics.org]

- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 5. sptlabtech.com [sptlabtech.com]

- 6. X-Ray Crystallography - Refinement [my.yetnet.ch]

- 7. Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]

- 12. rigaku.com [rigaku.com]

- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 14. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. How To [chem.rochester.edu]

- 16. books.rsc.org [books.rsc.org]

- 17. Best Practice DFT Protocols for Basic Molecular Computational Chemistry â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]

- 18. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. escholarship.org [escholarship.org]

- 20. m.youtube.com [m.youtube.com]

- 21. chemrxiv.org [chemrxiv.org]

- 22. reddit.com [reddit.com]

- 23. medium.com [medium.com]

- 24. Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to 2,4-Difluoro-5-Substituted Benzonitriles in Modern Drug Discovery

Abstract

The 2,4-difluoro-5-substituted benzonitrile scaffold has emerged as a privileged structural motif in medicinal chemistry, underpinning the development of a new generation of targeted therapeutics. This guide provides an in-depth analysis of this versatile chemical entity, from its fundamental physicochemical properties and synthesis to its application in the design of potent and selective modulators of key biological targets. We will explore the nuanced structure-activity relationships (SAR) that govern its efficacy, delve into its molecular mechanisms of action, and provide field-proven protocols for its synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique advantages of this powerful building block in their therapeutic programs.

The Strategic Value of the 2,4-Difluorobenzonitrile Core

The benzonitrile unit is a cornerstone in pharmaceutical design, with over 30 FDA-approved drugs incorporating this functional group.[1] Its value stems from a unique combination of physicochemical properties. The nitrile group is linear and compact, allowing it to fit into constrained binding pockets where larger groups might be sterically hindered.[1] It is a potent hydrogen bond acceptor and its strong electron-withdrawing nature can significantly modulate the electronics of the aromatic ring, influencing π-π stacking interactions with protein residues like phenylalanine or tyrosine.[1]

The strategic addition of two fluorine atoms at the C2 and C4 positions further enhances the scaffold's utility:

-

Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism, thereby increasing the compound's half-life and bioavailability.

-

Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic and dipolar interactions with the target protein, often increasing binding potency.

-

Modulated pKa: The electron-withdrawing fluorine atoms can influence the acidity or basicity of nearby functional groups, which can be critical for optimizing compound solubility and cell permeability.

The C5 position provides a versatile vector for chemical modification, allowing for the systematic exploration of structure-activity relationships to fine-tune potency, selectivity, and pharmacokinetic profiles. It is this trifecta of a versatile nitrile, potency-enhancing fluorines, and a modifiable C5 position that makes the 2,4-difluoro-5-substituted benzonitrile scaffold a highly sought-after component in modern drug discovery.

Synthesis and Chemical Manipulation

The synthesis of 2,4-difluoro-5-substituted benzonitriles typically begins with commercially available, appropriately functionalized benzene derivatives. A common and highly effective starting material is 2,4-difluoro-5-nitrobenzonitrile , which allows for a wide range of subsequent chemical transformations.[2][3]

The general workflow involves the reduction of the nitro group to a primary amine. This amine then serves as a versatile handle for a variety of coupling reactions, most commonly amide bond formation, to introduce the desired C5 substituent.

Caption: General synthetic workflow for C5-functionalization.

Protocol: Synthesis of 5-Amino-2,4-difluorobenzonitrile

This protocol describes the reduction of 2,4-difluoro-5-nitrobenzonitrile, a key intermediate for further elaboration.[3]

Materials:

-

2,4-Difluoro-5-nitrobenzonitrile (1.0 eq)

-

Iron powder (Fe, 3.0 eq)

-

Ammonium chloride (NH₄Cl, 4.0 eq)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add 2,4-difluoro-5-nitrobenzonitrile, ethanol, and water (typically in a 4:1 to 5:1 ratio).

-

Add iron powder and ammonium chloride to the mixture.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-amino-2,4-difluorobenzonitrile, which can often be used in the next step without further purification.

Applications in Oncology: Targeting Key Kinases

One of the most successful applications of the 2,4-difluoro-5-substituted benzonitrile scaffold is in the development of protein kinase inhibitors for cancer therapy.

Case Study: VEGFR-2 Kinase Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Inhibiting VEGFR-2 is a clinically validated strategy for cancer treatment.

Researchers have discovered that attaching a 2,4-difluoro-5-(acylamino)phenyl group to a pyrrolo[2,1-f][1][4][5]triazine core results in potent inhibitors of VEGFR-2 kinase activity.[6] The 2,4-difluorobenzonitrile moiety plays a crucial role in binding to the kinase hinge region and achieving high potency.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the C5-substituent on the benzonitrile ring has provided key insights into the SAR of this inhibitor class. The introduction of a cyclopropylcarbamoyl group at the C5-position was found to be particularly effective.[6] Further optimization of a separate part of the molecule led to compounds with low nanomolar potency against VEGFR-2.

Caption: SAR of the C5-substituent on VEGFR-2 inhibition.

| C5-Substituent on Phenylamino Ring | VEGFR-2 IC₅₀ (nM)[6] | KDR IC₅₀ (nM)[6] |

| -H | >1000 | >1000 |

| -CONH₂ | 210 | 180 |

| -CONH-cyclopropyl | 11 | 8 |

| -CONH-CH(CH₃)₂ | 25 | 16 |

Data synthesized from findings reported in Bioorganic & Medicinal Chemistry Letters, 2008, 18(4), 1354-8.[6]

The data clearly demonstrates that a small, constrained amide substituent like cyclopropylcarbamoyl at the C5 position is optimal for potent VEGFR-2 inhibition. This highlights the critical role of the 5-substituent in fine-tuning the compound's interaction with the target enzyme.

Mechanistic Insights: The Role of Non-Covalent Interactions

The efficacy of the 2,4-difluoro-5-substituted benzonitrile scaffold is rooted in its ability to form specific and favorable non-covalent interactions within the ATP-binding pocket of target kinases.

-

Hinge Binding: The nitrogen of the parent heterocycle (e.g., pyrrolotriazine) typically forms a crucial hydrogen bond with the backbone amide of a key residue in the kinase hinge region.

-

Hydrophobic Pockets: The difluorophenyl ring occupies a hydrophobic pocket, with the fluorine atoms often enhancing binding by forming favorable orthogonal multipolar interactions with the protein backbone.

-

Role of the Nitrile: The nitrile group can act as a hydrogen bond acceptor, forming interactions with backbone amides or specific side chains (e.g., lysine, arginine) in the solvent-exposed region of the binding site. Its electron-withdrawing nature also activates the phenyl ring for potential π-stacking interactions.

-

The C5-Vector: The substituent at the C5 position extends into a region of the binding site where it can be tailored to pick up additional favorable interactions, thereby increasing both potency and selectivity.

Caption: Conceptual binding mode of a generic inhibitor.

Future Perspectives

The 2,4-difluoro-5-substituted benzonitrile scaffold is more than just a privileged fragment; it is a versatile platform for innovation. Its continued application in kinase inhibitor design is expected to yield next-generation therapeutics with improved selectivity profiles and the ability to overcome drug resistance. Furthermore, its utility is being explored in other therapeutic areas, including neurodegenerative diseases and antiviral agents.[3][7] As our understanding of disease biology deepens, the ability to rapidly synthesize and screen diverse libraries based on this core will be invaluable. The strategic combination of fluorine chemistry and versatile functional group handles ensures that 2,4-difluoro-5-substituted benzonitriles will remain a cornerstone of medicinal chemistry for the foreseeable future.

References

- Benchchem. (n.d.). 2,4-Difluoro-5-hydroxybenzonitrile.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation.

- Xian Muke Chemical Co., Ltd. (n.d.). Exploring 2,4-Difluoro-5-Nitrobenzonitrile: Properties, Applications, and Synthesis.

- Wang, Y., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry.

- ChemShuttle. (n.d.). 2,4-difluoro-5-nitrobenzonitrile.

- Ossila. (n.d.). 2,4-Difluorobenzonitrile.

-

PubMed. (2008). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][4][5]triazine-based VEGFR-2 kinase inhibitors. Retrieved from

Sources

- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 2,4-difluoro-5-nitrobenzonitrile; CAS No.: 67152-20-9 [chemshuttle.com]

- 4. 2,4-Difluoro-5-hydroxybenzonitrile | 1806273-04-0 | Benchchem [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ossila.com [ossila.com]

The Benzyl Bromide Votary: A Technical Guide to Modern Heterocycle Synthesis

Foreword: Beyond a Reagent, a Strategic Linchpin

In the intricate tapestry of organic synthesis, benzyl bromide and its derivatives are far more than mere alkylating agents. They are strategic linchpins, offering a unique combination of reactivity, stability, and versatility that unlocks pathways to a vast array of heterocyclic scaffolds—the very heart of medicinal chemistry and materials science.[1][2] The benzylic position, activated towards nucleophilic substitution yet generally stable to a wide range of reaction conditions, provides a reliable handle for constructing the foundational rings of countless biologically active molecules.[3][4] This guide eschews a superficial overview, instead delving into the causality of experimental design, the nuances of reaction mechanisms, and the practical execution of key synthetic transformations. It is crafted for the discerning researcher who seeks not just to follow a protocol, but to understand and innovate upon it.

I. The Workhorse of N-Heterocycle Construction: Benzylation and Beyond

The introduction of a benzyl group onto a nitrogen atom is a cornerstone of heterocyclic synthesis, serving multiple strategic purposes. It can act as a protecting group, a director of regioselectivity, or a permanent structural feature essential for biological activity. The choice of reaction conditions is paramount and is dictated by the nucleophilicity of the nitrogen atom and the overall sensitivity of the substrate.

Direct N-Benzylation: The Foundational SN2 Reaction

The direct alkylation of a nitrogen-containing heterocycle with a benzyl bromide derivative is typically a straightforward SN2 reaction. However, the success of this transformation hinges on the careful selection of base and solvent to optimize nucleophilicity while minimizing side reactions.

Expert Insight: The choice of base is critical. Strong bases like sodium hydride (NaH) are effective for deprotonating weakly acidic N-H bonds, such as those in indoles or carbazoles, creating a highly nucleophilic anion.[5] For more basic heterocycles like pyridines or imidazoles, a weaker base such as potassium carbonate (K2CO3) is often sufficient and prevents undesired side reactions.[6] The solvent plays a dual role: it must dissolve the reactants and effectively solvate the transition state. Polar aprotic solvents like DMF or DMSO are excellent choices as they solvate the cation of the base while leaving the nucleophilic anion relatively free, thus accelerating the reaction.[7]

Workflow for N-Benzylation of Indole:

Caption: General workflow for the N-benzylation of indoles.

Protocol 1: Synthesis of 1-Benzylindole [7]

-

Objective: To synthesize 1-benzylindole from indole and benzyl bromide using a potassium hydroxide/dimethyl sulfoxide (KOH/DMSO) system.

-

Materials:

-

Indole (11.7 g, 0.100 mole)

-

Potassium hydroxide (86%, 26.0 g, 0.399 mole), freshly crushed

-

Dimethyl sulfoxide (DMSO) (200 ml)

-

Benzyl bromide (34.2 g, 0.200 mole)

-

Diethyl ether

-

Water

-

Calcium chloride (for drying)

-

-

Procedure:

-

Charge a 500-ml Erlenmeyer flask equipped with a magnetic stirring bar with 200 ml of DMSO and 26.0 g of KOH.

-

Stir the mixture at room temperature for 5 minutes.

-

Add 11.7 g of indole to the mixture and continue stirring for 45 minutes to ensure complete formation of the indolide anion.

-

Add 34.2 g of benzyl bromide to the reaction mixture.

-

Stir for an additional 45 minutes.

-

Dilute the reaction mixture with 200 ml of water.

-

Extract the aqueous mixture with three 100-ml portions of diethyl ether.

-

Wash each ether layer with three 50-ml portions of water to remove residual DMSO and KOH.

-

Combine the ether layers and dry over anhydrous calcium chloride.

-

Remove the diethyl ether under reduced pressure.

-

Distill the residue under vacuum (approx. 15 mm) to remove excess benzyl bromide.

-

Distill the final product, collecting the fraction at 133–138°C (0.3 mm).

-

-

Yield: 17.5–18.4 g (85–89%). The product crystallizes upon cooling.

Phase-Transfer Catalysis: Bridging Immiscible Phases

For large-scale synthesis, phase-transfer catalysis (PTC) offers a greener and more efficient alternative to homogeneous reactions in polar aprotic solvents.[3][8][9] A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or benzyl triethylammonium chloride (TEBA), facilitates the transport of the nucleophile (e.g., a deprotonated heterocycle) from the solid or aqueous phase into the organic phase where the benzyl bromide resides.[3][10]

Expert Insight: The efficacy of PTC lies in its ability to generate a highly reactive, "naked" anion in the organic phase. By using an inexpensive inorganic base like NaOH or K₂CO₃ in a biphasic system (e.g., water/toluene), the need for anhydrous, expensive solvents is eliminated.[11] Benzyl bromide derivatives are particularly well-suited for PTC reactions due to their high reactivity in SN2 substitutions.[10]

Caption: The catalytic cycle of phase-transfer catalysis in N-benzylation.

Rearrangements and Cyclizations: Advanced Strategies

Benzyl bromide derivatives are also pivotal in more complex transformations leading to heterocyclic cores.

-

The Sommelet-Hauser Rearrangement: This powerful reaction transforms a benzyl quaternary ammonium salt into an N,N-dialkylbenzylamine with a new alkyl group in the ortho position, using a strong base like sodium amide.[12][13] The reaction proceeds through a[12][14]-sigmatropic rearrangement of a transiently formed ylide.[15][16] This provides a unique method for ortho-functionalization.

Caption: Key steps of the Sommelet-Hauser rearrangement.[12]

-

Gassman Indole Synthesis: While not directly using benzyl bromide as a reactant in the cyclization, this method highlights the principles of ylide rearrangements central to many heterocycle syntheses. It involves the reaction of an aniline with a keto-thioether to form a sulfonium salt, which then undergoes a[12][14]-sigmatropic rearrangement (akin to the Sommelet-Hauser) to furnish the indole scaffold.[17][18][19][20]

-

Pictet-Spengler Reaction: N-benzylated tryptamines are common substrates in the Pictet-Spengler reaction, which is a condensation with an aldehyde or ketone followed by an acid-catalyzed ring closure to form tetrahydro-β-carbolines.[21][22][23][24] The N-benzyl group can influence the stereochemical outcome of the reaction and can be removed later if desired.[21][25]

II. Crafting O- and S-Heterocycles: The Williamson Ether and Thioether Syntheses

The principles of using benzyl bromide for N-alkylation extend seamlessly to the synthesis of oxygen and sulfur heterocycles, primarily through variations of the Williamson ether synthesis.

Benzofuran Synthesis

A common route to benzofurans involves the O-alkylation of a salicylaldehyde or a 2-hydroxyphenone with a halide, followed by cyclization. While α-halo ketones are often used, benzyl bromide derivatives can be employed in multi-step sequences. A more direct application involves the reaction of a phenol with a propargyl bromide derivative, followed by a cyclization, where a benzyl protecting group on the phenol is common.

Protocol 2: Synthesis of 2-Acetylbenzofuran (A Key Intermediate) [26]

-

Objective: To synthesize 2-acetylbenzofuran from salicylaldehyde and chloroacetone. This protocol illustrates the fundamental cyclization principle that can be adapted for benzyl bromide derivatives.

-

Materials:

-

Salicylaldehyde

-

Chloroacetone (use with caution, lachrymator)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetone (as solvent)

-

-

Procedure:

-

In a round-bottom flask, dissolve salicylaldehyde in acetone.

-

Add an excess of anhydrous potassium carbonate.

-

Add chloroacetone dropwise to the stirring mixture.

-

Reflux the mixture until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture and filter off the potassium carbonate.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the resulting residue by column chromatography or distillation to yield 2-acetylbenzofuran.

-

Benzothiazole Synthesis

Benzothiazoles are readily synthesized by the condensation of 2-aminothiophenol with various electrophiles. When benzyl halides are used, the reaction can proceed via a one-pot tandem process.

Expert Insight: The reaction between a benzyl halide and 2-aminothiophenol in a solvent like DMSO can proceed without an external oxidant. The benzyl halide first alkylates the highly nucleophilic sulfur atom. The resulting intermediate then undergoes intramolecular cyclization via nucleophilic attack of the amino group onto the imine formed in situ, followed by aromatization to yield the 2-substituted benzothiazole.

Protocol 3: One-Pot Synthesis of 2-Arylbenzothiazoles from Benzyl Halides [27]

-

Objective: To synthesize 2-arylbenzothiazoles from benzyl halides and o-aminobenzenethiol in a one-pot reaction.

-

Materials:

-

Substituted benzyl bromide or chloride (1.0 mmol)

-

o-Aminobenzenethiol (1.2 mmol)

-

Dimethyl sulfoxide (DMSO) (3 mL)

-

-

Procedure:

-

Combine the benzyl halide and o-aminobenzenethiol in DMSO in a reaction vial.

-

Seal the vial and heat the mixture at a predetermined temperature (e.g., 120 °C) for several hours until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into ice water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-arylbenzothiazole.

-

III. The Power of Convergence: Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are a paradigm of efficiency and atom economy.[4][28] Benzyl bromide derivatives are excellent electrophilic components in several important MCRs.

Tetrazole Synthesis

The synthesis of 5-substituted 1H-tetrazoles often involves the [3+2] cycloaddition of a nitrile with an azide source. Benzyl bromide can be used to generate the required nitrile in situ or participate in Ugi-type MCRs. A common three-component approach involves an aldehyde, hydroxylamine, and sodium azide, where the aldehyde is first converted to a nitrile in situ.[29] Alternatively, a benzyl halide can be converted to benzyl cyanide, which then undergoes cycloaddition.

A more direct MCR is the Ugi-azide reaction, a four-component reaction between an aldehyde or ketone, an amine, an isocyanide, and hydrazoic acid (often generated in situ from sodium azide). While benzyl bromide isn't a direct reactant, N-benzyl amines are frequently used, showcasing the utility of the N-benzylation products discussed earlier.

Table 1: Comparison of Synthetic Routes to Tetrazoles

| Method | Reactants | Key Features | Citation(s) |

| Nitrile-Azide Cycloaddition | Benzyl Cyanide, Sodium Azide, Lewis Acid | Direct, often requires pre-formed nitrile. | [30] |

| Three-Component (Aldehyde) | Benzaldehyde, Hydroxylamine, NaN₃, Catalyst | In situ nitrile formation from readily available aldehydes. | [29] |

| Ugi-Azide (Four-Component) | Aldehyde, N-Benzylamine, Isocyanide, TMS-N₃ | High convergence, rapid access to complex scaffolds. | [1][4][31] |

IV. Conclusion and Future Outlook

Benzyl bromide and its derivatives remain indispensable tools in the synthesis of heterocyclic compounds. Their predictable reactivity, coupled with the development of advanced synthetic methodologies like phase-transfer catalysis and multicomponent reactions, allows for the efficient and often elegant construction of complex molecular architectures. The continuing exploration of novel catalytic systems, greener reaction media, and flow chemistry applications will undoubtedly expand the synthetic utility of these versatile reagents. For the modern researcher, a deep understanding of the principles outlined in this guide is not just beneficial—it is essential for driving innovation in drug discovery and materials science.

References

-

Heaney, H., & Ley, S. V. (n.d.). 1-benzylindole. Organic Syntheses. Retrieved from [Link]

-

(n.d.). Sommelet–Hauser rearrangement. In Wikipedia. Retrieved from [Link]

- Chen, W.-C., Gandeepan, P., Tsai, C.-H., Luo, C.-Z., Rajamalli, P., & Cheng, C.-H. (2016). A Concise Synthesis of Quinolinium, and Biquinolinium Salts and Biquinolines from Benzylic Azides and Alkenes. The Royal Society of Chemistry.

- Neochoritis, C. G., Zhao, T., & Dömling, A. (2019). Tetrazoles via Multicomponent Reactions. Semantic Scholar.

-

(n.d.). Pictet–Spengler reaction. In Wikipedia. Retrieved from [Link]

-

(n.d.). The von Richter, Sommelet-Hauser, and Smiles Rearrangements. Dalal Institute. Retrieved from [Link]

- (2024). Synthesis of pyrazolo[4,3‐c]quinolines by employing benzyl halide...

-

(n.d.). Chiral Phase-Transfer Catalysis. PTC Organics. Retrieved from [Link]

-

(n.d.). Hantzsch pyridine synthesis. In Wikipedia. Retrieved from [Link]

-

Halpern, M. (n.d.). PTC O-Alkylation With a Secondary Benzyl Bromide. PTC Organics. Retrieved from [Link]

-

(n.d.). Gassman indole synthesis. In Wikipedia. Retrieved from [Link]

- (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI.

- (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. WJPR.

-

(n.d.). Pictet-Spengler Reaction. NROChemistry. Retrieved from [Link]

- Ray, D. (2023). A Greener Synthetic Approach to Tetrazoles via Multicomponent Reactions. Bentham Science.

-

(n.d.). Hantzsch Pyridine Synthesis. Scribd. Retrieved from [Link]

-

(n.d.). Tetrazole derivatives synthesis via green one-pot oxidation of benzyl alcohol using Cu(ii) immobilized on nanodiamond@folic acid catalyst. RSC Publishing. Retrieved from [Link]

- (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Publishing.

- (2025). Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. PMC.

- Neochoritis, C. G., Zhao, T., & Dömling, A. (2019). Tetrazoles via Multicomponent Reactions.

- (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. PMC.

-

(n.d.). Gassman indole synthesis. SynArchive. Retrieved from [Link]

- (2025). Synthesis and Reactions of Five-Membered Heterocycles Using Phase Transfer Catalyst (PTC) Techniques.

-

(n.d.). Benzothiazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

-

(n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. Retrieved from [Link]

- (2025). Sommelet-hauser rearrangement. YouTube.

- (n.d.). Method for synthesizing 2-phenyl benzothiazole and derivative thereof. Google Patents.

- (2013). Review Article Synthesis and Reactions of Five-Membered Heterocycles Using Phase Transfer Catalyst (PTC) Techniques. Semantic Scholar.

- Montazeri, N., Momeni, S., Pourshamsian, K., & Dado, S. (n.d.). Synthesis of Novel Hantzsch Dihydropyridine Derivatives.

-

(n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR. Retrieved from [Link]

-

(n.d.). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. SciSpace. Retrieved from [Link]

- (2025). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.

-

(n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. WJPR. Retrieved from [Link]

- (2024). Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review. Bentham Science.

- (n.d.). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity.

- (2023). Corrosion Inhibition of Benzyl Quinoline Chloride Derivative-Based Formulation for Acidizing Process. SPE Journal | OnePetro.

- (n.d.). N-alkylation of indole derivatives. Google Patents.

- (n.d.).

-

(n.d.). Benzofuran synthesis. Organic Chemistry Portal. Retrieved from [Link]

- Li, Y., Shi, Y., Huang, Z., Wu, X., Xu, P., Wang, J., & Zhang, Y. (2011). Catalytic thia-Sommelet-Hauser rearrangement: application to the synthesis of oxindoles. Organic Letters.

- (n.d.). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. PMC.

- Seayad, J., Seayad, A. M., & List, B. (2006). Enantioselective BINOL-Phosphoric Acid Catalyzed Pictet−Spengler Reactions of N-Benzyltryptamine. The Journal of Organic Chemistry.

- (2022). Sommelet-Hauser Rearrangement Mechanism | Organic Chemistry. YouTube.

- (2021). (PDF) Gassman Indole Synthesis.

- (2020). The Mind-Blowing Gassman Indole Synthesis. YouTube.

- (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES. DergiPark.

-

(n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Retrieved from [Link]

-

(n.d.). Gassman Indole Synthesis, Chemical Reactions, Assignment Help. Expertsmind.com. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. US6972336B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]

- 3. iajpr.com [iajpr.com]

- 4. eurekaselect.com [eurekaselect.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. phasetransfer.com [phasetransfer.com]

- 11. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 12. Sommelet–Hauser rearrangement - Wikipedia [en.wikipedia.org]

- 13. dalalinstitute.com [dalalinstitute.com]

- 14. rsc.org [rsc.org]

- 15. youtube.com [youtube.com]

- 16. youtube.com [youtube.com]

- 17. Gassman indole synthesis - Wikipedia [en.wikipedia.org]

- 18. synarchive.com [synarchive.com]

- 19. researchgate.net [researchgate.net]

- 20. expertsmind.com [expertsmind.com]

- 21. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 22. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]

- 23. jk-sci.com [jk-sci.com]

- 24. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]

- 27. Benzothiazole synthesis [organic-chemistry.org]

- 28. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 29. Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Tetrazole derivatives synthesis via green one-pot oxidation of benzyl alcohol using Cu(ii) immobilized on nanodiamond@folic acid catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 31. semanticscholar.org [semanticscholar.org]

Methodological & Application

Standard protocol for nucleophilic substitution using 5-(Bromomethyl)-2,4-difluorobenzonitrile

Application Note: Chemoselective Nucleophilic Substitution of 5-(Bromomethyl)-2,4-difluorobenzonitrile

Executive Summary & Strategic Importance

5-(Bromomethyl)-2,4-difluorobenzonitrile (CAS: 1379361-23-5) is a high-value electrophilic building block in medicinal chemistry.[1][2] Its structural uniqueness lies in its dual-electrophilic nature :

-

Primary Reactivity (S_N2): A highly reactive benzylic bromide site.

-

Secondary Reactivity (S_NAr): An electron-deficient aromatic ring activated by a nitrile group and two fluorine atoms.[1]

This compound is critical for synthesizing kinase inhibitors, PROTAC linkers, and CNS-active agents where the benzonitrile motif serves as a bioisostere for carbonyls or as a metabolic stabilizer.[2]

The Challenge: The core challenge in using this reagent is chemoselectivity . Uncontrolled conditions can lead to competitive S_NAr reactions at the 2- or 4-fluoro positions, polymerization, or hydrolysis of the nitrile.[1][2] This guide provides a validated protocol to exclusively target the benzylic position while preserving the aryl fluoride motif for subsequent functionalization.

Reactivity Landscape & Chemoselectivity

To ensure protocol success, researchers must understand the competing pathways.

-

Path A (Desired): Benzylic Substitution (S_N2). Occurs rapidly with soft and hard nucleophiles at mild temperatures (0°C – 40°C).

-

Path B (Undesired Side Reaction): S_NAr Attack. The 4-fluoro position (para to CN) and 2-fluoro position (ortho to CN) are activated.[1] Strong bases (e.g., NaH, alkoxides) or high temperatures (>80°C) in polar aprotic solvents (DMF, DMSO) will trigger this pathway.[2]

Decision Tree: Reaction Optimization

Figure 1: Chemoselectivity decision tree for targeting the benzylic bromide.[1]

Standard Operating Protocols (SOP)

Safety: Lachrymator Warning

-

Hazard: Benzylic bromides are potent lachrymators (tear gas agents) and skin irritants.

-

Control: All weighing and transfers must occur in a functioning fume hood.

-

Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate or dilute ammonia nearby to neutralize spills and rinse glassware.

Protocol A: Amination (S_N2 with Amines)

Best for: Synthesizing secondary/tertiary amines for library generation.

Materials:

-

Substrate: 5-(Bromomethyl)-2,4-difluorobenzonitrile (1.0 equiv)[1][2]

-

Nucleophile: Amine (1.1 – 1.5 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv) or K₂CO₃ (2.0 equiv)[1][2]

-

Solvent: Acetonitrile (MeCN) or DCM [Anhydrous]

Step-by-Step:

-

Preparation: Dissolve the amine (1.2 equiv) and DIPEA (2.0 equiv) in anhydrous MeCN (0.1 M concentration relative to substrate) in a round-bottom flask.

-

Addition: Cool the solution to 0°C using an ice bath.

-

Reaction: Add 5-(Bromomethyl)-2,4-difluorobenzonitrile (1.0 equiv) dropwise as a solution in minimal MeCN.

-

Why? Slow addition prevents local high concentrations that could promote bis-alkylation (if primary amine is used).[1]

-

-

Monitoring: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc) or LC-MS.[1] The bromide is highly reactive; if reaction is sluggish, heat to max 40°C. Do not exceed 60°C to avoid S_NAr.

-

-

Workup: Dilute with EtOAc, wash with saturated NaHCO₃ and Brine. Dry over Na₂SO₄.

-

Purification: Flash column chromatography.

Protocol B: Etherification (Reaction with Phenols/Alcohols)

Best for: Ether-linked scaffolds.[1][3] Requires careful base selection to avoid attacking the aryl fluorides.

Materials:

-

Substrate: 5-(Bromomethyl)-2,4-difluorobenzonitrile (1.0 equiv)[1][2]

-

Nucleophile: Phenol/Alcohol (1.0 equiv)

-

Base: Cs₂CO₃ (1.5 equiv) or K₂CO₃ (2.0 equiv)

-

Solvent: Acetone (preferred) or DMF (if solubility issues arise)

Step-by-Step:

-

Activation: React the phenol with Cs₂CO₃ in Acetone at RT for 15 minutes to generate the phenoxide in situ.

-

Coupling: Add the benzylic bromide substrate.

-

Conditions: Stir at RT.

-

Validation: Check for the disappearance of the benzylic CH₂ signal in NMR (~4.5 ppm) and appearance of the ether CH₂ (~5.1 ppm).

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| S_NAr Side Products | Temperature too high or Base too strong.[1][2] | Switch solvent from DMF to MeCN or Acetone. Lower temperature to <40°C. Use weaker bases (NaHCO₃ instead of Cs₂CO₃). |

| Bis-Alkylation | Primary amine nucleophile is too reactive.[1] | Use a large excess of the amine (5–10 equiv) or protect the amine (e.g., Boc-protection) before alkylation. |

| Hydrolysis of CN | Aqueous base used at high temp. | Ensure anhydrous conditions. Avoid aqueous NaOH/KOH. |

| Incomplete Reaction | Poor solubility of nucleophile salt. | Add a phase transfer catalyst (e.g., TBAI - Tetrabutylammonium iodide, 5 mol%) to accelerate S_N2.[1][2] |

Analytical Validation (Self-Validating System)

To verify the integrity of the product and ensure the aryl fluorides remain intact, use 19F NMR .

-

Starting Material: Two distinct signals for 2-F and 4-F.[1][2]

-

Desired Product (S_N2): Signals will shift slightly due to the change from -CH₂Br to -CH₂Nu, but both fluorine signals must remain .

-

S_NAr Side Product: Loss of one fluorine signal (usually the 4-F) or a significant shift indicating substitution by the nucleophile.

Characteristic 1H NMR Shifts (CDCl₃):

-

-CH₂-Br (Reactant): ~4.4 – 4.6 ppm (singlet).[1]

-

-CH₂-N (Product): ~3.5 – 4.0 ppm (upfield shift).[1]

-

-CH₂-O (Product): ~5.0 – 5.2 ppm (downfield shift).[1]

References

-

General Reactivity of Fluorinated Benzonitriles

-

Benzylic Bromide Substitution Protocols

-

Commercial Availability & Applications

-

Mechanistic Insight (S_N2 vs S_NAr)

-

Why are fluorides more reactive in nucleophilic aromatic substitutions? Chemistry Stack Exchange. Link

-

Sources

- 1. EP0433124A1 - 2,4-Dichloro-5-fluorobenzonitrile and methods for its preparation, its use in the preparation of 2-chloro-4,5-difluorobenzoic acid and new method of preparation of this acid - Google Patents [patents.google.com]

- 2. CN100457721C - Production process of 2,4-difluorobenzonitrile - Google Patents [patents.google.com]

- 3. WO2007072679A1 - Process for producing 2,4-difluoronitrobenzene - Google Patents [patents.google.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1379361-23-5|5-(Bromomethyl)-2,4-difluorobenzonitrile|BLD Pharm [bldpharm.com]

Synthesis of fused heterocycles starting from 5-(Bromomethyl)-2,4-difluorobenzonitrile

Application Note: Synthesis of Fused Heterocycles from 5-(Bromomethyl)-2,4-difluorobenzonitrile

Executive Summary & Strategic Analysis

5-(Bromomethyl)-2,4-difluorobenzonitrile (CAS: 1379361-23-5) is a high-value trifunctional scaffold widely utilized in medicinal chemistry, particularly in the synthesis of PARP inhibitors (e.g., Olaparib analogs) and kinase inhibitors. Its utility stems from its three distinct electrophilic sites, which allow for orthogonal functionalization:

-

Bromomethyl Group (C5): Highly reactive towards SN2 nucleophilic substitution (amines, alkoxides, thiols). This is typically the "tethering" point for solubilizing tails.

-